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molecular formula C12H13BrO B1506361 5-Bromo-2-butylbenzofuran

5-Bromo-2-butylbenzofuran

Cat. No. B1506361
M. Wt: 253.13 g/mol
InChI Key: IMOHWINZXBFBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334254B2

Procedure details

25.8 ml of benzenesulfonyl chloride (0.202 mol; 1.4 equivalents) and 40 ml of toluene are placed in an equipped reactor and the mixture is stirred at 80° C. 65 ml of anhydrous triethylamine (0.47 mol) and then 45.2 g of 2-(4-bromo-2-formylphenoxy)hexanoic acid (compound VIII) (0.144 mol) dissolved in 250 ml of toluene are then added slowly at 80° C. The reaction progress is monitored by TLC (eluent: 80/20 methylcyclohexane/ethyl acetate; Rf of compound VIII=0.08; Rf of the desired compound IX=0.80).
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
2-(4-bromo-2-formylphenoxy)hexanoic acid
Quantity
45.2 g
Type
reactant
Reaction Step Two
Name
compound VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
methylcyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
desired compound IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(S(Cl)(=O)=O)C=CC=CC=1.C(N(CC)CC)C.[Br:18][C:19]1[CH:33]=[CH:32][C:22]([O:23][CH:24]([CH2:28][CH2:29][CH2:30][CH3:31])[C:25](O)=O)=[C:21](C=O)[CH:20]=1.CC1CCCCC1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH2:28]([C:24]1[O:23][C:22]2[CH:21]=[CH:20][C:19]([Br:18])=[CH:33][C:32]=2[CH:25]=1)[CH2:29][CH2:30][CH3:31] |f:3.4|

Inputs

Step One
Name
Quantity
25.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-(4-bromo-2-formylphenoxy)hexanoic acid
Quantity
45.2 g
Type
reactant
Smiles
BrC1=CC(=C(OC(C(=O)O)CCCC)C=C1)C=O
Name
compound VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(OC(C(=O)O)CCCC)C=C1)C=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
methylcyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCCC1.C(C)(=O)OCC
Step Four
Name
compound VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(OC(C(=O)O)CCCC)C=C1)C=O
Step Five
Name
desired compound IX
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added slowly at 80° C

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1OC2=C(C1)C=C(C=C2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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